Cas no 161730-08-1 (1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)-)

161730-08-1 structure
Product name:1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)-
1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)-
- (-)-Heliannuol C
- 1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, trans-(-)-
- Heliannuol C
- CHEBI:138769
-
- Inchi: 1S/C15H20O3/c1-5-10-7-14(17)15(3,4)18-13-6-9(2)12(16)8-11(10)13/h5-6,8,10,14,16-17H,1,7H2,2-4H3/t10-,14-/m0/s1
- InChI Key: DYXGWEYZDXILMS-HZMBPMFUSA-N
- SMILES: O1C2=CC(C)=C(O)C=C2[C@@H](C=C)C[C@H](O)C1(C)C
Computed Properties
- Exact Mass: 248.14124450g/mol
- Monoisotopic Mass: 248.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
- XLogP3: 2.9
1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)- Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
161730-08-1 (1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)-) Related Products
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